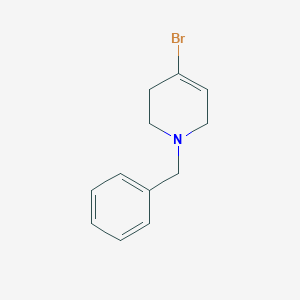

1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine

描述

属性

IUPAC Name |

1-benzyl-4-bromo-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-6H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMICKOYXYJSXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1Br)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570864 | |

| Record name | 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175347-95-2 | |

| Record name | 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

-

Deprotonation : A base, typically potassium carbonate (K₂CO₃), deprotonates the secondary amine in 4-bromo-THP, generating a nucleophilic amine anion.

-

Alkylation : The amine anion attacks the electrophilic benzyl bromide, resulting in the formation of the target compound.

Key Reaction Parameters :

-

Solvent : Acetonitrile is preferred due to its polar aprotic nature, which enhances reaction kinetics by stabilizing ionic intermediates.

-

Temperature : Reflux conditions (82°C for acetonitrile) are employed to accelerate the reaction.

-

Base : Potassium carbonate serves as both a base and a mild desiccant, mitigating side reactions such as hydrolysis.

Table 1: Optimization of Classical Alkylation Conditions

Industrial-Scale Considerations :

-

Continuous Flow Reactors : These systems enhance heat transfer and mixing efficiency, critical for exothermic alkylation reactions.

-

Purification : Crystallization or column chromatography is employed to isolate the product, with yields exceeding 85% under optimized conditions.

Industrial Production Workflows

Large-scale synthesis prioritizes cost-effectiveness and safety:

Table 2: Comparative Analysis of Scalable Methods

| Method | Throughput (kg/day) | Purity (%) | Cost Index (USD/kg) |

|---|---|---|---|

| Classical Alkylation | 50–100 | 98–99 | 120–150 |

| Shapiro Adaptation | 10–20 | 95–97 | 250–300 |

Resolution Techniques for Stereochemical Control

Although 1-benzyl-4-bromo-THP lacks intrinsic chirality, its derivatives often require enantiomeric purity. Classical resolution using chiral acids (e.g., L-tartaric acid) has been successfully applied to analogous compounds, achieving >99% enantiomeric excess (ee) via diastereomeric salt crystallization .

化学反应分析

Types of Reactions: 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The tetrahydropyridine ring can be oxidized to form pyridine derivatives.

Reduction Reactions: The compound can be reduced to form dihydropyridine derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substitution reactions yield various substituted tetrahydropyridine derivatives.

- Oxidation reactions produce pyridine derivatives.

- Reduction reactions result in dihydropyridine derivatives .

科学研究应用

Scientific Research Applications

The compound has diverse applications across several domains:

1. Medicinal Chemistry

- Pharmaceutical Intermediates : It serves as a valuable chiral precursor in the synthesis of various pharmaceutical agents. Its ability to cross the blood-brain barrier makes it particularly relevant for central nervous system disorders .

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), suggesting potential for anticancer drug development.

2. Organic Synthesis

- Building Block : It is utilized as a building block for synthesizing complex organic molecules. The presence of the bromine atom allows for nucleophilic substitution reactions that facilitate the formation of various derivatives .

3. Biological Studies

- Ligand in Biochemical Assays : Investigated for its potential as a ligand that can interact with specific receptors involved in neurological and inflammatory pathways.

- Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways, potentially reducing cytokine production and inhibiting cell proliferation associated with inflammatory responses.

Case Studies

Synthesis and Evaluation

A study focused on synthesizing enantiopure (S)-1-benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine demonstrated its utility as a chiral precursor in drug development. This synthesis utilized classical ammonium salt resolution methods to produce the compound in high yield and enantioselectivity .

Pharmacological Testing

In pharmacological evaluations involving various tetrahydropyridine derivatives, 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine was shown to possess significant activity against specific cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.63 |

| U-937 (Monocytic Leukemia) | 0.12–2.78 |

| CEM-13 (T Acute Lymphoblastic Leukemia) | < 0.5 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase-3 cleavage.

作用机制

The mechanism of action of 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

相似化合物的比较

MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

Structural Differences :

- MPTP has a methyl group at position 1 and a phenyl group at position 4, whereas 1-benzyl-4-bromo-THP substitutes these with a benzyl group (position 1) and bromine (position 4).

Mechanistic and Toxicological Contrasts :

- MPTP is a well-known neurotoxin that induces Parkinsonism via conversion to its toxic metabolite, MPP+ (1-methyl-4-phenylpyridinium ion), by monoamine oxidase B (MAO-B) . MPP+ inhibits mitochondrial complex I, causing dopaminergic neuron death .

- Evidence from analogs like BMTP (4-benzyl-1-methyl-THP) suggests that benzyl substituents at position 4 reduce neurotoxicity. BMTP lacks neurotoxic effects in mice even at 10× the dose required for MPTP-induced neurodegeneration .

Table 1: Key Differences Between MPTP and 1-Benzyl-4-bromo-THP

BMTP (4-Benzyl-1-methyl-1,2,3,6-tetrahydropyridine)

Structural Differences :

- BMTP has a methyl group at position 1 and a benzyl group at position 4, while 1-benzyl-4-bromo-THP reverses these positions and replaces phenyl with bromine.

Functional Insights :

- BMTP is non-neurotoxic in C57BL/6 mice despite structural similarity to MPTP. Its metabolite, BMP+ (4-benzyl-1-methylpyridinium ion), causes neuroterminal damage only when directly administered, suggesting that in vivo pharmacokinetics (e.g., rapid clearance or alternative metabolism) mitigate toxicity .

Table 2: BMTP vs. 1-Benzyl-4-bromo-THP

Cyclopropyl-Substituted Analogs (e.g., 1-Cyclopropyl-4-phenyl-THP)

Structural Differences :

- Cyclopropyl groups introduce ring strain and altered electronic properties compared to benzyl or bromine substituents.

Functional Insights :

- Cyclopropyl analogs exhibit variable MAO-B substrate activity. For example, 1-cyclopropyl-4-phenyl-THP shows reduced neurotoxicity compared to MPTP, likely due to steric hindrance of MAO-B binding .

- The bromine atom in 1-benzyl-4-bromo-THP may similarly hinder enzymatic oxidation, but this hypothesis requires experimental validation.

Critical Analysis of Metabolic and Structural Determinants

- MAO-B Affinity : Substitutions at positions 1 and 4 critically influence MAO-B-mediated metabolism. MPTP’s methyl and phenyl groups optimize MAO-B binding, whereas bulkier groups (benzyl, bromine) likely disrupt this interaction .

- Metabolite Stability : Bromine’s electronegativity and size may prevent complete oxidation to a neurotoxic pyridinium ion, as seen in BMTP’s partial conversion to BMP+ .

- Species-Specific Effects : Neurotoxicity varies across species (e.g., mice vs. marmosets) due to differences in MAO-B expression and blood-brain barrier permeability . 1-Benzyl-4-bromo-THP’s effects remain uncharacterized in these models.

生物活性

1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine (BBTHP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in drug discovery.

Chemical Structure and Properties

BBTHP is characterized by the presence of a bromine atom and a benzyl group attached to a tetrahydropyridine ring. This unique structure contributes to its biological activity and makes it a valuable precursor in the synthesis of various pharmaceutical agents.

BBTHP exhibits its biological effects primarily through:

- Nucleophilic Substitution : The bromine atom allows for nucleophilic substitution reactions, facilitating the formation of various derivatives that can interact with biological targets .

- Binding Affinity : The compound's structure enhances its binding affinity to specific receptors involved in neurological and inflammatory pathways .

- Blood-Brain Barrier Penetration : BBTHP demonstrates high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) disorders .

Anticancer Properties

Research indicates that BBTHP and its derivatives may possess anticancer properties. In vitro studies have shown that certain tetrahydropyridine derivatives exhibit cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | |

| U-937 (Monocytic Leukemia) | 0.12–2.78 | |

| CEM-13 (T Acute Lymphoblastic Leukemia) | < 0.5 |

These studies suggest that BBTHP may induce apoptosis in cancer cells, potentially through mechanisms involving p53 activation and caspase-3 cleavage .

Anti-inflammatory Activity

BBTHP has been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways, potentially reducing cytokine production and inhibiting cell proliferation associated with inflammatory responses .

Case Studies

- Synthesis and Evaluation : A study focused on synthesizing enantiopure (S)-1-benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine highlighted its utility as a chiral precursor in drug development. The compound was synthesized using a classical ammonium salt resolution method, demonstrating scalability for toxicology studies .

- Pharmacological Testing : In a pharmacological evaluation involving various tetrahydropyridine derivatives, BBTHP was shown to possess significant activity against specific cancer cell lines, reinforcing its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

BBTHP can be compared with other halogenated tetrahydropyridines to assess its unique properties:

| Compound | Halogen Type | Biological Activity |

|---|---|---|

| This compound | Bromine | Anticancer and anti-inflammatory potential |

| 1-Benzyl-4-chloro-1,2,3,6-tetrahydropyridine | Chlorine | Lower binding affinity; reduced biological activity |

| 1-Benzyl-4-fluoro-1,2,3,6-tetrahydropyridine | Fluorine | Increased metabolic stability; varied activity |

The presence of bromine in BBTHP enhances its reactivity and biological activity compared to chlorine or fluorine analogs .

常见问题

Q. Table 1: Key Spectroscopic Data for this compound

| Technique | Parameters | Observed Data | Reference |

|---|---|---|---|

| ¹H NMR | Benzyl protons | δ 7.2–7.4 (multiplet) | |

| Tetrahydropyridine ring | δ 2.5–3.5 (m, 4H) | ||

| IR | C-Br stretch | 550–650 cm⁻¹ | |

| X-ray | Mean C–C bond length | 0.004 Å (analogous structure) |

Q. Table 2: Thermal Stability and Reactivity

| Condition | Observation | Reference |

|---|---|---|

| Light exposure | Degradation via radical pathways | |

| Acidic (pH < 5) | Ring opening observed | |

| Ambient temperature | Stable under inert atmosphere |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。